(S)-Methyl 2-N-Cbz-3-N-Boc-propanoate
Overview
Description
(S)-Methyl 2-N-Cbz-3-N-Boc-propanoate, also known as this compound, is a useful research compound. Its molecular formula is C₁₇H₂₄N₂O₆ and its molecular weight is 352.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Peptide Synthesis
The preparation of urethane-protected amino acid N-carboxyanhydrides (UNCAs), including (S)-Methyl 2-N-Cbz-3-N-Boc-propanoate, is vital in peptide synthesis. These UNCAs are stable and can be stored for extended periods. They are used in peptide synthesis in both solid phase and solution due to their ability to generate no side products other than CO2 during condensation reactions (Fuller et al., 1996).
Enantiomer Separation
This compound plays a role in the liquid chromatographic enantiomer separation of N-Cbz (benzyloxycarbonyl) and Boc (tert-butoxycarbonyl) alpha-amino acids and their esters. This separation is achieved on chiral stationary phases (CSPs) based on polysaccharide derivatives, which is crucial in stereochemical analysis and purification processes (Jin et al., 2009).
Synthesis of Biologically Active Substances
The compound is used in the stereoselective synthesis of biologically active substances. For instance, its reduction by Baker's yeast can lead to the formation of biologically active substances like sperabillin C and (R)-GABOB [(R)-4-amino-3-hydroxybutanoic acid] (Hashiguchi et al., 1992).
Catalytic Reactions
In catalytic chemistry, this compound is involved in Rh(III)-catalyzed C-H amidation, providing a method to access valuable N-Boc protected arylamines. This process is significant in the synthesis of complex organic molecules (Grohmann et al., 2013).
Properties
IUPAC Name |
methyl (2S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6/c1-17(2,3)25-15(21)18-10-13(14(20)23-4)19-16(22)24-11-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,21)(H,19,22)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMZRMHNXPKKND-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445549 | |
Record name | Methyl N-[(benzyloxy)carbonyl]-3-[(tert-butoxycarbonyl)amino]-L-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58457-98-0 | |
Record name | Methyl N-[(benzyloxy)carbonyl]-3-[(tert-butoxycarbonyl)amino]-L-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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